3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Spirocyclic Moiety: The spirocyclic structure can be synthesized by reacting a suitable diamine with a cyclic ether, followed by sulfonylation with thiophene-2-sulfonyl chloride.
Coupling Reactions: The final step involves coupling the spirocyclic intermediate with the benzo[d]oxazol-2(3H)-one core using a suitable linker, often under conditions that promote nucleophilic substitution or amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophen-2-ylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxo group in the benzo[d]oxazol-2(3H)-one core can be reduced to a hydroxyl group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophen-2-ylsulfonyl group.
Hydroxyl Derivatives: From reduction of the oxo group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting possibilities for the synthesis of novel materials and catalysts.
Biology and Medicine
In biological and medicinal research, 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its unique properties might also make it useful in the design of specialty chemicals and functional polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through its oxo and sulfonyl groups, potentially inhibiting or modulating their activity. The spirocyclic structure might also allow it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Such as spirooxindoles and spirocyclic lactams, which also feature a spirocyclic core but differ in their functional groups and overall structure.
Benzo[d]oxazol-2(3H)-one Derivatives: Compounds like 2-aminobenzoxazole and its derivatives, which share the benzo[d]oxazol-2(3H)-one core but lack the spirocyclic and sulfonyl groups.
Uniqueness
What sets 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one apart is its combination of a spirocyclic structure with a benzo[d]oxazol-2(3H)-one core and a thiophen-2-ylsulfonyl group. This unique combination of features could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c24-17(14-22-15-4-1-2-5-16(15)29-19(22)25)21-9-7-20(8-10-21)23(11-12-28-20)31(26,27)18-6-3-13-30-18/h1-6,13H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIYELPECEQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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